
Methyl 5,5,5-trifluoro-4-(phenylhydrazinylidene)pentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5,5,5-trifluoro-4-(phenylhydrazinylidene)pentanoate is an organic compound with the molecular formula C12H13F3N2O2 It is known for its unique structure, which includes a trifluoromethyl group and a phenylhydrazinylidene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 5,5,5-trifluoro-4-(phenylhydrazinylidene)pentanoate can be synthesized through the reaction of pentanoic acid, 5,5,5-trifluoro-4-oxo-, methyl ester with phenylhydrazine . The reaction typically involves the following steps:
Starting Materials: Pentanoic acid, 5,5,5-trifluoro-4-oxo-, methyl ester and phenylhydrazine.
Reaction Conditions: The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents, and employing large-scale purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5,5,5-trifluoro-4-(phenylhydrazinylidene)pentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydrazinylidene moiety to hydrazine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted trifluoromethyl derivatives.
Applications De Recherche Scientifique
Methyl 5,5,5-trifluoro-4-(phenylhydrazinylidene)pentanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 5,5,5-trifluoro-4-(phenylhydrazinylidene)pentanoate involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The phenylhydrazinylidene moiety can form hydrogen bonds and other interactions with target proteins, modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 5,5,5-trifluoro-4-(2-methyl-4-methoxyphenylimino)pentanoate
- Pentanoic acid, 5,5,5-trifluoro-4-oxo-, methyl ester
Uniqueness
Methyl 5,5,5-trifluoro-4-(phenylhydrazinylidene)pentanoate is unique due to its combination of a trifluoromethyl group and a phenylhydrazinylidene moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C12H13F3N2O2 |
|---|---|
Poids moléculaire |
274.24 g/mol |
Nom IUPAC |
methyl 5,5,5-trifluoro-4-(phenylhydrazinylidene)pentanoate |
InChI |
InChI=1S/C12H13F3N2O2/c1-19-11(18)8-7-10(12(13,14)15)17-16-9-5-3-2-4-6-9/h2-6,16H,7-8H2,1H3 |
Clé InChI |
VEKMXIUJWWVOMK-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CCC(=NNC1=CC=CC=C1)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


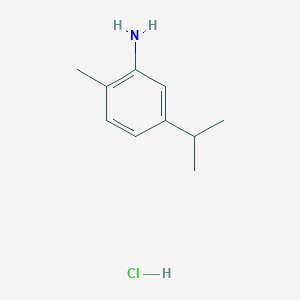
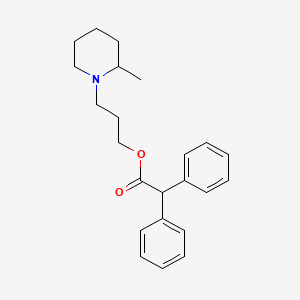


![1H-Pyrrolo[2,3-b]pyridine-3,5-dicarbonitrile](/img/structure/B13938721.png)
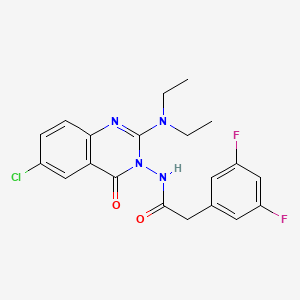
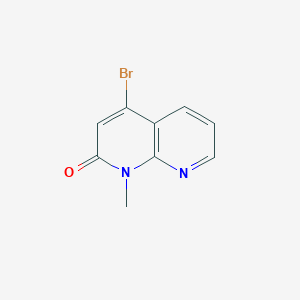
![Bis-[2-(tert-butoxycarbonylamino)ethyl]-(2-aminoethyl)amine](/img/structure/B13938733.png)

![2,8-Diazaspiro[4.5]decane-1,3-dione, 8-methyl-](/img/structure/B13938742.png)
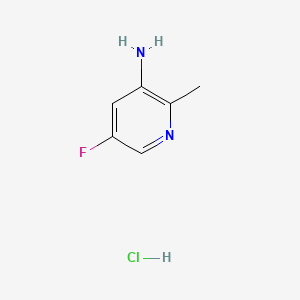
![5-Bromo-1H-[1,2,3]triazolo[4,5-B]pyrazine](/img/structure/B13938756.png)
![1-Cyclohexyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]-2-methyl-2-phenylbut-3-en-1-one](/img/structure/B13938773.png)
![4-[(2-Bromoacetyl)oxy]-2-naphthalenecarboxylic acid](/img/structure/B13938779.png)
